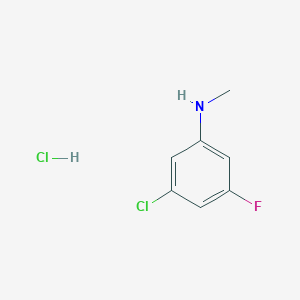

3-chloro-5-fluoro-N-methylaniline hydrochloride

Description

Properties

IUPAC Name |

3-chloro-5-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COONMNAXPLSTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination

- Starting materials such as 2-methyl-4-nitroaniline or 5-bromo-2-fluorotoluene are commonly used as precursors for the halogenated aromatic core.

- Chlorination is typically performed under neutral conditions using chlorinating agents like t-butyl hypochlorite or N-chlorosuccinimide in solvents such as toluene or benzene to yield 2-chloro-4-nitro-6-methylaniline intermediates.

- Fluorination is often introduced via fluoro-substituted starting materials or through directed lithiation followed by fluorination.

Directed Lithiation and Boronic Acid Formation

- Lithiation of halogenated toluenes (e.g., 5-bromo-2-fluorotoluene) using butyllithium at low temperatures (-50 to -80 °C) in the presence of bases such as diisopropylamine allows for regioselective metalation.

- Subsequent reaction with borate esters (e.g., trimethyl borate or isopropyl borate) forms arylboronic acids , which serve as versatile intermediates for further functionalization.

Reduction and Amination Steps

- The nitro group in intermediates like 3-chloro-5-nitrotoluene is reduced to an amino group using hydrogenation catalysts such as Raney nickel or chemical reducing agents like tin chloride (SnCl2) in ethanol.

- This step yields 3-chloro-5-methylaniline , a key intermediate for further modification.

N-Methylation of Aniline

- The amino group of 3-chloro-5-methylaniline is methylated to form 3-chloro-5-fluoro-N-methylaniline .

- Common methylation methods include:

- Reaction with formaldehyde and formic acid (Eschweiler–Clarke reaction).

- Use of methyl iodide or dimethyl sulfate under basic conditions.

- Careful control of reaction conditions is required to avoid over-alkylation or side reactions.

Formation of Hydrochloride Salt

- The free base 3-chloro-5-fluoro-N-methylaniline is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid .

- This step improves the compound's stability, crystallinity, and handling properties.

Representative Preparation Procedure (Based on Patent Literature)

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Chlorination of 2-methyl-4-nitroaniline to 2-chloro-4-nitro-6-methylaniline | Neutral solvent (toluene), room temperature, chlorinating agent (t-butyl hypochlorite) | High yield, mild conditions |

| 2 | Deamination to 3-chloro-5-nitrotoluene | Sodium nitrite addition at 0-10 °C, then stirred at 40-50 °C | 90% yield, foaming controlled by temperature |

| 3 | Reduction of nitro to amine (3-chloro-5-methylaniline) | Tin chloride in ethanol, cooled to ~4 °C, then room temperature | 90% yield, hydrogenation alternatives possible |

| 4 | N-Methylation of 3-chloro-5-methylaniline | Methyl iodide or Eschweiler–Clarke conditions | Controlled to avoid dimethylation |

| 5 | Formation of hydrochloride salt | Treatment with HCl in ether or aqueous solution | Isolated as crystalline solid |

Detailed Research Findings and Notes

- The chlorination step is optimized to avoid acidic or basic conditions that could cause side reactions or isomerization.

- The deamination reaction proceeds via diazotization and subsequent substitution, requiring careful temperature control to manage exothermicity and foaming.

- Reduction using tin chloride is preferred for its selectivity and mildness compared to catalytic hydrogenation, which requires specialized equipment.

- The N-methylation step must be carefully monitored to prevent over-alkylation; stoichiometric control and reaction time are critical.

- The final hydrochloride salt improves the compound's solubility and stability for downstream applications.

Summary Table of Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Chlorination | 2-methyl-4-nitroaniline + t-butyl hypochlorite | Toluene | RT | 1-2 h | ~90 | Neutral conditions |

| Deamination | Sodium nitrite (aqueous) | Ethanol | 0-50 °C (stepwise) | 2-3 h | ~90 | Temperature control critical |

| Reduction | SnCl2·2H2O | Ethanol | 4 °C to RT | 2 h | ~90 | Alternative: Raney Ni hydrogenation |

| N-Methylation | Methyl iodide / formaldehyde + formic acid | Suitable solvent | RT to reflux | Variable | 80-90 | Avoid over-alkylation |

| Salt Formation | HCl gas or HCl solution | Ether or aqueous | RT | 1 h | Quantitative | Improves stability |

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

3-Chloro-5-fluoro-N-methylaniline hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine and fluorine atoms can be replaced with other functional groups under specific conditions, allowing for the creation of diverse derivatives.

- Oxidation and Reduction : The amino group can be oxidized to a nitro group or reduced to an amine, facilitating further synthetic pathways.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds, which are valuable in materials science and pharmaceuticals.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized in studies focused on enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biochemical pathways and developing potential therapeutic agents.

Therapeutic Potential

Research indicates that 3-chloro-5-fluoro-N-methylaniline hydrochloride may play a role in drug development, particularly for diseases where enzyme inhibition is beneficial. For instance, its derivatives have been explored for their activity against various pathogens, including bacteria and fungi .

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential use in developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. Studies have shown promising results in synthesizing analogs that exhibit significant antimicrobial properties .

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, 3-chloro-5-fluoro-N-methylaniline hydrochloride is employed in producing dyes, pigments, and other specialty chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing color stability and intensity .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of several synthesized compounds derived from 3-chloro-5-fluoro-N-methylaniline hydrochloride. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. The study demonstrated that specific modifications to the structure could enhance inhibitory activity against target enzymes involved in critical metabolic pathways, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-5-fluorobenzylamine Hydrochloride

- Molecular Formula : C₇H₇ClFNH₂·HCl

- SMILES : C1=C(C=C(C=C1F)Cl)CN.Cl

- Key Features :

- Comparison: Unlike the target compound, the amine group is separated from the ring by a methylene bridge, reducing conjugation with the aromatic system.

3-Ethyl-5-fluoroaniline Hydrochloride

(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride

- Molecular Formula : C₆H₅ClFN·HCl

- SMILES : ClC1=CN=C(C(=C1)F)CN.Cl

- Key Features :

- Comparison :

- The pyridine ring’s electron-deficient nature increases susceptibility to nucleophilic attack compared to benzene.

- Basic amine group (pKa ~6–7 for pyridinyl amines) vs. weaker basicity in aromatic anilines.

3-Fluoro Deschloroketamine Hydrochloride

- Molecular Formula: C₁₃H₁₆FNO·HCl

- Structure: Cyclohexanone derivative with a fluorophenyl group .

- Comparison: Non-aromatic backbone (cyclohexanone) vs. planar aromatic system in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Aromatic System | Amine Type |

|---|---|---|---|---|---|

| 3-Chloro-5-fluoro-N-methylaniline HCl* | C₇H₈Cl₂FN | ~195.9 | Cl (C3), F (C5), -NHCH₃ | Benzene | Secondary amine |

| 3-Chloro-5-fluorobenzylamine HCl | C₇H₈Cl₂FN | 196.05 | Cl (C3), F (C5), -CH₂NH₂ | Benzene | Primary amine |

| 3-Ethyl-5-fluoroaniline HCl | C₈H₁₁ClFN | 183.6 | C₂H₅ (C3), F (C5) | Benzene | Primary amine |

| (3-Chloro-5-fluoropyridin-2-yl)methanamine HCl | C₆H₆Cl₂FN | 196.0 | Cl (C3), F (C5), -CH₂NH₂ | Pyridine | Primary amine |

*Theoretical values inferred from analogs.

Biological Activity

3-chloro-5-fluoro-N-methylaniline hydrochloride is a halogenated derivative of aniline, characterized by the presence of chlorine and fluorine atoms at the 3 and 5 positions of the aromatic ring, respectively. This compound is gaining attention in various fields, particularly in biological research and medicinal chemistry, due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of 3-chloro-5-fluoro-N-methylaniline hydrochloride, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.

The molecular formula of 3-chloro-5-fluoro-N-methylaniline hydrochloride is C7H7ClFN·HCl. Its structure allows for various chemical reactions, including:

- Substitution Reactions : Chlorine and fluorine can be replaced by other functional groups.

- Oxidation and Reduction : The amino group can be oxidized or reduced under specific conditions.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

The biological activity of 3-chloro-5-fluoro-N-methylaniline hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biochemical effects. For example, it has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions.

Research Findings

-

Enzyme Inhibition Studies : Research indicates that compounds similar to 3-chloro-5-fluoro-N-methylaniline hydrochloride exhibit significant inhibitory effects on various enzymes. For instance, a study highlighted the compound's potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer biology .

Compound PRMT5 IC50 (μM) Solubility (μM) 3-chloro-5-fluoro-N-methylaniline hydrochloride TBD TBD - Antimicrobial Activity : Similar halogenated anilines have demonstrated antibacterial properties. A study reported that derivatives of fluoro-chloro compounds exhibited varying degrees of growth inhibition against Lactobacillus casei, suggesting that structural modifications significantly influence antimicrobial efficacy .

- Cytotoxicity : Preliminary studies have shown that related compounds possess moderate cytotoxic effects against cancer cell lines such as HL-60 and A549. This highlights the potential application of 3-chloro-5-fluoro-N-methylaniline hydrochloride in cancer therapeutics .

Case Studies

- Case Study 1 : A recent investigation into the pharmacological properties of halogenated anilines revealed that certain derivatives could selectively inhibit PRMT5 activity in cancer cells with MTAP deletions, indicating a potential therapeutic window for targeted cancer treatments .

- Case Study 2 : Another study focused on the synthesis and characterization of various substituted anilines, including 3-chloro-5-fluoro-N-methylaniline hydrochloride. The results indicated that specific substitutions led to enhanced biological activities, particularly in enzyme inhibition assays .

Comparative Analysis with Similar Compounds

The biological activity of 3-chloro-5-fluoro-N-methylaniline hydrochloride can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-2-fluoro-N-methylaniline hydrochloride | Structure | Moderate enzyme inhibition |

| 3-chloro-N-methylaniline hydrochloride | Structure | Low antimicrobial activity |

| 5-fluoro-N-methylaniline hydrochloride | Structure | Significant cytotoxicity |

This table illustrates how variations in the positioning of chlorine and fluorine atoms influence the biological activities of these compounds.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-N-methylaniline hydrochloride, and how can purity be optimized?

A common approach involves sequential functionalization of aniline derivatives. For example:

- Step 1 : Introduce fluorine via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH.

- Step 2 : Chlorination at the meta position using sulfuryl chloride (SO₂Cl₂) in dichloromethane.

- Step 3 : N-methylation via reductive amination (e.g., formaldehyde/NaBH₄) or alkylation with methyl iodide.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor by TLC and HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions. For example, the fluorine atom induces deshielding in adjacent protons, while chlorine affects coupling constants.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~195.6 g/mol).

- X-ray Crystallography : Single-crystal analysis (via CCDC deposition) resolves stereoelectronic effects .

Q. How should researchers handle 3-chloro-5-fluoro-N-methylaniline hydrochloride safely?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a desiccator at 4°C, away from light and moisture.

- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloro-substituted aromatic ring) prone to nucleophilic attack.

- Activation Energy Barriers : Compare transition states for possible reaction pathways (e.g., SNAr vs. radical mechanisms).

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in polar aprotic solvents like DMF .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with assays.

- Control Experiments : Include structurally similar analogs (e.g., 3-chloro-N-methylaniline) to isolate the fluorine’s role in activity .

Q. How can this compound be integrated into medicinal chemistry workflows for targeted drug design?

- Pharmacophore Modeling : Map its chloro-fluoro-methylaniline motif onto receptor-binding sites (e.g., kinase inhibitors).

- SAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or CF₃) and correlate substituent effects with IC₅₀ values.

- In Silico Screening : Dock the compound into protein targets (e.g., CYP450 isoforms) using AutoDock Vina to predict metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.